3-Chloro-2-fluoro-4-thiocyanatoaniline
Description
Significance of Substituted Anilines in Medicinal and Material Chemistry
Substituted anilines are a cornerstone class of compounds in modern chemistry, serving as crucial intermediates and structural motifs in a vast array of applications. wisdomlib.org In medicinal chemistry, the aniline (B41778) scaffold is present in numerous pharmaceutical agents. yufenggp.com Altering the substituents on the aniline ring allows chemists to meticulously fine-tune a molecule's pharmacological profile, including its bioavailability, solubility, and selectivity for biological targets. cresset-group.com Strategic substitution can also mitigate metabolic instability or toxicity issues sometimes associated with the core aniline structure. cresset-group.com Consequently, substituted anilines are integral to the development of drugs for treating a wide range of diseases, including cancer and cardiovascular disorders. yufenggp.com
Beyond pharmaceuticals, substituted anilines are pivotal in material chemistry. They function as essential precursors in the synthesis of polymers, which exhibit desirable properties like high strength, flexibility, and thermal resistance. yufenggp.com Furthermore, their chemical reactivity is harnessed in the production of a wide spectrum of dyes and pigments used for textiles and other materials. yufenggp.com
Role of the Thiocyanate (B1210189) Functional Group in Organic Synthesis and Bioactivity
The thiocyanate group (-SCN) is a versatile and valuable functional group in organic chemistry. mdpi.comresearchgate.net As an ambident nucleophile, its reactivity can be controlled to form either thiocyanates (R-SCN) or isothiocyanates (R-NCS), making it a flexible tool for chemists. researchgate.net Organic thiocyanates are important synthetic intermediates, readily transformed into a variety of other valuable sulfur-containing functional groups such as thioethers, thiols, disulfides, and sulfur-containing heterocycles like thiazoles. mdpi.comresearchgate.nettaylorandfrancis.com
The thiocyanate moiety is also a feature of numerous natural products and synthetic compounds that exhibit significant biological activity. mdpi.commdpi.com Molecules containing this group have demonstrated a wide range of bioactivities, including antibacterial, antifungal, and antitumor properties. mdpi.com This functional group is often incorporated into molecules designed as potential enzyme inhibitors, highlighting its importance in the field of medicinal chemistry and drug discovery. mdpi.com
Contextualizing Halogenated Aniline Derivatives within Aromatic Chemistry
The introduction of halogen atoms onto an aniline ring profoundly influences the molecule's chemical properties and reactivity, a fundamental concept in aromatic chemistry. The amino group (-NH₂) is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orgbyjus.com However, halogens exert a dual electronic effect: they are electron-withdrawing through induction (due to their high electronegativity) and electron-donating through resonance (due to their lone pairs).
Research Landscape and Current Gaps Pertaining to 3-Chloro-2-fluoro-4-thiocyanatoaniline
The research landscape for this compound itself is not extensive, with its primary availability being through chemical suppliers as a research chemical or building block. calpaclab.comsynblock.com Its designation by at least one supplier as a "Protein Degrader Building Block" suggests its potential application in the targeted protein degradation field, a cutting-edge area of drug discovery. calpaclab.com
The synthesis of this specific molecule is not explicitly detailed in widely available literature, which constitutes a primary research gap. However, its preparation can be logically inferred from established chemical transformations. A plausible synthetic route would involve the thiocyanation of a precursor, 3-chloro-2-fluoroaniline (B1295074). Methods for the electrophilic thiocyanation of anilines are well-documented, often employing reagents like potassium thiocyanate (KSCN) in the presence of an oxidizing agent. mdpi.comnih.gov The precursor, 3-chloro-2-fluoroaniline, is itself a known compound. sigmaaldrich.comnih.gov
The current gap in knowledge pertains to the specific reactivity, properties, and applications of this compound. While the individual contributions of its functional groups are understood, the synergistic or antagonistic effects of their unique 2-fluoro, 3-chloro, 4-thiocyanato substitution pattern remain largely unexplored. Future research would be needed to fully characterize the compound, investigate its utility in the synthesis of novel heterocycles or as a fragment in medicinal chemistry, and validate its potential role in the development of protein degraders.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-chloro-2-fluoroaniline |
| 3-chloro-4-fluoronitrobenzene |
| Aniline |
| Isothiocyanate |
| Potassium Thiocyanate |
| Thiazole |
| Thioether |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2-chloro-3-fluorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-6-5(12-3-10)2-1-4(11)7(6)9/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUGVUCRZOXCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634162 | |
| Record name | 4-Amino-2-chloro-3-fluorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329926-78-5 | |
| Record name | 4-Amino-2-chloro-3-fluorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 3 Chloro 2 Fluoro 4 Thiocyanatoaniline
Transformations of the Thiocyanate (B1210189) Group (SCN)
The thiocyanate group is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. This characteristic, along with the carbon-sulfur and carbon-nitrogen bonds, allows for a wide range of chemical transformations.
Isomerization to Isothiocyanates (R-NCS)
The conversion of aryl thiocyanates to their isothiocyanate isomers (Ar-N=C=S) is a well-documented thermal or catalytically-driven process. google.comresearchgate.net While this rearrangement is often more facile for allylic systems, it can also be achieved for aryl thiocyanates under appropriate conditions, typically involving high temperatures or the use of a catalyst. google.comwikipedia.org For 3-Chloro-2-fluoro-4-thiocyanatoaniline, this isomerization would yield 3-chloro-2-fluoro-4-isothiocyanatoaniline. The reaction generally proceeds through a concerted mechanism, although the exact conditions can influence the pathway. The presence of substituents on the aromatic ring can affect the rate and efficiency of the isomerization.
Table 1: Conditions for Isomerization of Thiocyanates to Isothiocyanates
| Substrate Type | Conditions | Catalyst | Reference |
|---|---|---|---|
| Alkyl Thiocyanate | Vapor phase, 200-400 °C | Silica (B1680970) gel, Cadmium iodide | google.com |
| Allyl Thiocyanate | Heating | None | wikipedia.org |
Hydrolysis to Thiocarbamates
Aryl thiocyanates can be hydrolyzed to thiocarbamates under acidic conditions, a reaction known as the Riemschneider thiocarbamate synthesis. wikipedia.org This reaction involves the treatment of the thiocyanate with a strong acid, such as sulfuric acid, followed by hydrolysis with water. wikipedia.org However, the efficiency of the Riemschneider synthesis is known to be limited for aromatic compounds that are substituted at the ortho position with groups like methoxy (B1213986) or nitro. wikipedia.org Given that this compound has a fluorine atom at the ortho position relative to the amino group, this steric hindrance might impact the yield of the corresponding thiocarbamate.
Electrochemical Reduction to Thioates and Cyanide
The electrochemical reduction of aryl thiocyanates typically results in the cleavage of the S-CN bond, leading to the formation of a thiolate anion (Ar-S⁻) and a cyanide anion (CN⁻). electrochem.org This process is a two-electron reduction. Research has shown that the reduction of aryl thiocyanates can be subject to an autocatalytic process, where the reduction occurs at less negative potentials than would be expected otherwise. electrochem.org The resulting thiolate anion from the reduction of this compound would be 3-chloro-2-fluoro-4-mercaptoaniline anion, which can then be protonated to the corresponding thiol.
Oxidation Reactions to Sulfonyl Derivatives
The sulfur atom in the thiocyanate group can be oxidized to higher oxidation states, leading to the formation of sulfonyl derivatives. The oxidation of aryl thiocyanates with reagents like m-chloroperbenzoic acid can yield the corresponding sulfonyl cyanides (Ar-SO₂-CN). rsc.org Alternatively, a combination of hydrogen peroxide and thionyl chloride can be used to convert thiols, which can be derived from thiocyanates, directly to sulfonyl chlorides (Ar-SO₂Cl). organic-chemistry.orgacsgcipr.org For this compound, this would open pathways to synthesize 3-chloro-2-fluoro-4-(cyanosulfonyl)aniline or 3-chloro-2-fluoroaniline-4-sulfonyl chloride.
Table 2: Reagents for Oxidation of Thiocyanates and Related Compounds
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Aryl Thiocyanate | m-Chloroperbenzoic acid | Sulfonyl Cyanide | rsc.org |
Conversion to Thiols, Disulfides, and Thioethers
Aryl thiocyanates are versatile precursors for the synthesis of thiols, disulfides, and thioethers.
Thiols: The reduction of aryl thiocyanates is a common method to produce aryl thiols. This can be achieved using various reducing agents. The electrochemical reduction mentioned earlier is one such method that yields the thiolate, which upon workup gives the thiol. electrochem.org Other chemical reducing agents can also be employed. ias.ac.in
Disulfides: Symmetrical disulfides can be synthesized from organic thiocyanates using methods like treatment with a poly-ionic resin in an aqueous medium. researchgate.net Unsymmetrical disulfides can also be prepared by reacting a thiocyanate with a thiol. researchgate.net
Thioethers: Thioethers (or sulfides) can be formed by the reaction of the thiolate, generated from the reduction of the thiocyanate, with an alkylating agent. researchgate.net
Reactions with Alkenes for Diverse Organosulfur Molecules
The thiocyanate group can participate in reactions with alkenes to form more complex organosulfur molecules. One such reaction is the thiocyanatothiolation of alkenes, which can be achieved using ammonium (B1175870) thiocyanate and N-thiosuccinimides, to introduce both a thiocyanate and a thiol-derived group across the double bond. rsc.org Additionally, radical-mediated arylthiocyanation of activated alkenes can lead to the formation of cyclic products. researchgate.net These reactions demonstrate the potential of this compound to act as a building block in the synthesis of functionalized and heterocyclic sulfur-containing compounds through reactions with unsaturated systems. rsc.org
Reactions of the Aniline (B41778) Moiety
The primary amine group (-NH2) on the aromatic ring is a versatile functional handle, enabling various modifications to the this compound structure. These reactions are fundamental for incorporating this molecule into larger, more complex chemical architectures.
The aniline moiety of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent, resulting in the formation of an amide bond. This transformation is significant for synthesizing various derivatives.
Similarly, the amine group can react with chloroformates or other carbamoylating agents to yield carbamates. This reaction is crucial for the synthesis of many biologically active molecules, including pesticides and pharmaceuticals, where the carbamate (B1207046) linkage is a key structural feature. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of isocyanates, which are highly reactive intermediates for producing ureas and other derivatives. The general scheme for these reactions involves the substitution of one or both hydrogen atoms of the primary amine.
Table 1: Examples of Acylation and Carbamate Formation Precursors
| Reactant Class | Specific Example | Resulting Functional Group |
| Acid Chlorides | Acetyl chloride | N-Acetamide |
| Acid Anhydrides | Acetic anhydride | N-Acetamide |
| Chloroformates | Ethyl chloroformate | Ethyl N-carbamate |
| Isocyanates | Methyl isocyanate | N-Aryl-N'-methylurea |
The primary amine of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. This reaction typically proceeds under acid or base catalysis and involves the elimination of a water molecule. The resulting Schiff bases contain a carbon-nitrogen double bond (C=N) and are important intermediates in organic synthesis. They can be used to introduce diverse substituents or can be reduced to form stable secondary amines. The formation of these imines is influenced by the steric and electronic environment of the reacting carbonyl compound.
The reactive nature of the aniline group makes this compound a candidate for grafting onto polymeric backbones to impart specific properties. This chemical modification can be achieved through several methods. For example, the amine group can be diazotized and then coupled with activated aromatic rings present in a polymer matrix. Alternatively, polymers containing functional groups that can react with amines, such as epoxy or acyl chloride groups, can be directly treated with this aniline derivative to form a covalent bond. Such grafting is a strategy used to modify the surface properties of materials, for instance, to introduce antimicrobial or antifouling characteristics.
Reactivity Influenced by Halogen Substituents (Chlorine and Fluorine)
The presence of both chlorine and fluorine atoms on the aromatic ring significantly impacts the reactivity of this compound. Their strong electronegativity and differing electronic effects (inductive vs. resonance) modulate the electron density of the benzene (B151609) ring and the nucleophilicity of the aniline group.
Both fluorine and chlorine are electron-withdrawing groups due to their high electronegativity, which they exert through the inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions more difficult compared to unsubstituted aniline. The fluorine atom at position 2 and the chlorine atom at position 3 both reduce the electron density of the ring and the basicity of the amine group.
Table 2: Electronic Properties of Halogen Substituents
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect |
| Fluorine (-F) | Strong | Weak | Electron-withdrawing |
| Chlorine (-Cl) | Strong | Weak | Electron-withdrawing |
While the carbon-halogen bonds in aromatic systems are generally stable, dehalogenation can be achieved under specific reductive conditions. For halogenated anilines, catalytic hydrogenation is a common method for removing halogen atoms. This process typically employs catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. The ease of dehalogenation often follows the order C-I > C-Br > C-Cl > C-F, meaning the carbon-fluorine bond is the most difficult to cleave due to its high bond dissociation energy.
Therefore, in studies involving this compound, selective dechlorination (removal of the -Cl atom) might be possible under carefully controlled conditions while preserving the C-F bond. Such selective reactions are valuable in synthetic chemistry for creating complex molecules with precise substitution patterns. Other methods for dehalogenation include the use of strong reducing agents or specific transition-metal-catalyzed reactions.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of 3-Chloro-2-fluoro-4-thiocyanatoaniline. These methods provide detailed information about the geometry, electron distribution, and orbital energies of the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies, particularly with hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry of substituted anilines and predicting their vibrational frequencies. For aromatic compounds, the choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. In studies of similar molecules, such as S-phenyl thioacetate (B1230152), DFT calculations have been successfully employed to identify stable conformers and their energy differences nih.gov. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated using DFT, which helps in understanding the chemical reactivity and charge transfer within the molecule.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for high-accuracy conformational analysis. uzhnu.edu.ua These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are valuable for studying the potential energy surface of molecules. For organosulfur compounds, ab initio calculations can provide precise information on the different conformations and the energy barriers between them nih.gov. While computationally more intensive than DFT, ab initio methods are often used as a benchmark for more approximate methods.
Conformational Analysis of Thiocyanate (B1210189) Derivatives and Related Structures
The conformational flexibility of this compound, particularly the rotation of the thiocyanate group, is a key aspect of its structural chemistry.
The rotation around the C-S bond in aryl thiocyanates gives rise to different conformers. The orientation of the thiocyanate group relative to the aromatic ring can be described by the C-C-S-C dihedral angle. In computational studies of related molecules like S-phenyl thioacetate, the potential energy surface is scanned by systematically changing this dihedral angle to identify stable conformers nih.gov. The planarity of the molecule and the steric and electronic effects of the substituents on the aniline (B41778) ring influence the preferred dihedral angles.
Different conformers of a molecule have different energies, and the most stable conformer corresponds to the global minimum on the potential energy surface. Computational studies on molecules with similar functional groups, such as S-phenyl thioacetate, have shown that different conformers can have small energy differences nih.gov. For example, the energy difference between the syn and anti conformers of S-phenyl thioacetate was calculated to be approximately 1.63 kcal/mol at the B3LYP/6-311++G(d,p) level of theory nih.gov. The relative energies of the conformers determine their population at a given temperature.
| Conformer | Relative Energy (kcal/mol) | Computational Method | Basis Set | Reference |
|---|---|---|---|---|
| syn | 0.00 | B3LYP | 6-311++G(d,p) | nih.gov |
| anti | 1.63 | B3LYP | 6-311++G(d,p) | nih.gov |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transient species like intermediates and transition states, and ultimately deciphering reaction mechanisms.
The introduction of a thiocyanate group onto an aromatic ring, known as thiocyanation, can proceed through various mechanisms, with many modern methods involving radical intermediates. nih.govscilit.com Computational studies, often alongside electrochemical and photochemical experiments, have been crucial in characterizing these pathways. nih.govresearchgate.net
The generation of a thiocyanate radical (•SCN) is a common key step. This can be achieved through a single-electron transfer (SET) from a thiocyanate anion (SCN⁻), prompted by a photocatalyst, an electrode, or a chemical oxidant. nih.gov For instance, in photoredox catalysis, a photosensitizer absorbs light and oxidizes the SCN⁻ anion to the highly reactive •SCN radical. nih.gov
Once formed, the electrophilic thiocyanate radical can attack the electron-rich aniline ring. In the case of an aniline derivative, the amino group strongly activates the ortho and para positions. Given that the para position is already occupied by the thiocyanate group in the title compound, this suggests the thiocyanation occurs at a precursor stage, such as on 3-chloro-2-fluoroaniline (B1295074). The radical addition to the aromatic ring would form a radical cation intermediate (or a resonance-stabilized radical adduct). nih.gov Subsequent oxidation and deprotonation steps would then lead to the final C–S bond formation and rearomatization of the ring, yielding the thiocyanated product. nih.gov Computational methods like Density Functional Theory (DFT) are used to model the geometries and energies of these radical intermediates, confirming their viability in the proposed reaction mechanism. researchgate.net
Molecules with restricted rotation, such as substituted anilines, can exist as different isomers or conformers. Computational modeling allows for the detailed analysis of the transition states that connect these isomers, providing insight into the energy barriers and kinetics of isomerization. researchtrends.net
For an aniline derivative, two primary types of isomerization can be considered:
Rotation around the C–N bond: The partial double bond character of the C(ring)–N bond, due to the delocalization of the nitrogen lone pair into the aromatic system, creates a rotational barrier.
Pyramidal inversion at the nitrogen atom: The amino group can invert its stereochemistry through a planar transition state.
DFT calculations are employed to locate and characterize the transition state structures for these processes. researchtrends.net For example, a transition state analysis for the cis/trans isomerization of related systems, like N-(phenylazo)-substituted heterocycles, shows the process occurs via a rotation mechanism through a zwitterionic transition state. researchtrends.net The analysis involves optimizing the geometries of the ground states (the isomers) and the first-order saddle point (the transition state) on the potential energy surface. researchtrends.netmdpi.com Vibrational frequency calculations are then performed to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchtrends.net The calculated energy difference between the ground state and the transition state provides the activation energy for isomerization, which is crucial for understanding the dynamic behavior of the molecule. iastate.edu
The thiocyanate functional group (–SCN) can undergo oxidation through various pathways, which can be investigated using computational and experimental methods. The oxidation of thiocyanate is biologically relevant, for example, in processes mediated by enzymes like myeloperoxidase (MPO). nih.gov In such enzymatic systems, MPO's redox intermediate, Compound I, oxidizes thiocyanate to hypothiocyanite (B1210458) (OSCN⁻). nih.gov Further reactions in the presence of hydrogen peroxide can lead to the formation of other species. nih.gov
Electrochemical studies combined with quantum chemical calculations have also provided detailed mechanistic insights into the non-enzymatic oxidation of the thiocyanate anion. researchgate.net The process is complex, initiated by the oxidation of SCN⁻ to the thiocyanate radical (•SCN). This radical can then dimerize to form thiocyanogen, (SCN)₂. researchgate.net These reactive species can then engage in further reactions. Computational modeling helps to explore the potential energy surfaces of these reactions, evaluating the thermodynamics and kinetics of the formation of intermediates like •SCN and (SCN)₂. researchgate.net This theoretical approach is vital for understanding the subsequent reactivity of the thiocyanate moiety in a molecule like this compound under oxidative conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling discipline that aims to find statistically significant correlations between the chemical structure of compounds and their physical, chemical, or biological activity. By quantifying structural features, QSAR models can predict the properties and activities of new or untested molecules.
To build a QSAR model, molecular structures are described by numerical parameters, or "descriptors." For substituted anilines, electronic descriptors are particularly important due to the influence of substituents on the electron density of the aromatic ring and the amino group.
Hammett Sigma (σ) Constants: The Hammett equation (log(k/k₀) = ρσ) is a foundational linear free-energy relationship that quantifies the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The substituent constant, σ, measures the electron-donating or electron-withdrawing ability of a group at the meta or para position. libretexts.org Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. youtube.com For polysubstituted systems, the total electronic effect can be approximated by the summation of the individual σ constants. acs.org
Table 1: Hammett Sigma (σ) Constants for Relevant Substituents
| Substituent | σ_meta | σ_para |
|---|---|---|
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
| -NH₂ | -0.16 | -0.66 |
| -SCN | 0.62 | 0.66 |
Data sourced from established literature values. libretexts.org
HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.netaimspress.com The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netrsc.org For substituted anilines, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. rsc.orgchemistrysteps.com These energies are routinely calculated using DFT methods. researchgate.netcapes.gov.br
Table 2: Representative Calculated HOMO/LUMO Energies for Substituted Anilines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Aniline | -5.79 | -1.00 | 4.79 |
| 4-Nitroaniline | -6.58 | -2.93 | 3.65 |
| 4-Methoxyaniline | -5.25 | -0.83 | 4.42 |
Note: These are representative values from theoretical calculations and can vary with the computational method and basis set used. researchgate.netrsc.org
Electronic descriptors are widely used in QSAR models to predict the reactivity and biological activity of substituted anilines.
Biological Activity: The biological activity of many aniline derivatives is linked to their electronic properties. QSAR studies have successfully correlated descriptors like HOMO/LUMO energies and Hammett constants with activities such as metabolic fate (e.g., N-acetylation), toxicity, and enzyme inhibition. nih.govnih.govmdpi.com For instance, the electronic properties of anilines can influence how they bind to target receptors or their susceptibility to metabolic activation or detoxification pathways. nih.govcresset-group.com By developing QSAR models based on a series of related anilines, it is possible to predict the potential biological profile of a new compound like this compound before its synthesis and testing. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Chloro-2-fluoro-4-thiocyanatoaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its substitution pattern and electronic environment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic region will show two signals for the two protons on the benzene (B151609) ring. Due to the presence of the fluorine atom, these signals will appear as complex multiplets resulting from both proton-proton (H-H) and proton-fluorine (H-F) couplings.
The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The chlorine and thiocyanate (B1210189) groups are electron-withdrawing, while the fluorine atom has a dual role, exhibiting both inductive withdrawal and mesomeric donation. The amino group is a strong electron-donating group. The interplay of these effects will determine the final chemical shifts. Based on data from related substituted anilines, the aromatic protons are expected to resonate in the range of δ 6.5-7.5 ppm. researchgate.netcdnsciencepub.comchemicalbook.com The amine protons typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent, generally found between δ 3.5 and 5.0 ppm. libretexts.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | ~7.2 - 7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |
| H-6 | ~6.7 - 7.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 Hz |
| -NH₂ | ~3.5 - 5.0 | Broad singlet (br s) | - |
Note: The predicted values are based on the analysis of substituent effects in related aniline (B41778) derivatives and are subject to variation based on solvent and experimental conditions.
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the thiocyanate carbon. The chemical shifts of the aromatic carbons are significantly affected by the nature and position of the substituents. researchgate.netolemiss.edu The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling (¹J(C-F)), typically in the range of 240-260 Hz, appearing as a doublet. Other aromatic carbons will show smaller, long-range C-F couplings.
The thiocyanate carbon (–SCN) typically resonates in the range of δ 110-120 ppm. The positions of the other carbon signals can be estimated by considering the additive effects of the substituents on the chemical shifts of benzene.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J(C-F), Hz) |
| C-1 (C-NH₂) | ~145 - 150 | ~2-4 (³J) |
| C-2 (C-F) | ~150 - 155 | ~240-260 (¹J) |
| C-3 (C-Cl) | ~115 - 120 | ~20-25 (²J) |
| C-4 (C-SCN) | ~100 - 105 | ~3-5 (³J) |
| C-5 | ~128 - 132 | ~8-10 (³J) |
| C-6 | ~118 - 122 | ~2-4 (⁴J) |
| -SC N | ~110 - 115 | - |
Note: Predicted chemical shifts are estimations based on data from analogous compounds and established substituent effects. organicchemistrydata.orgwisc.edu
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound will show a single signal for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment and the nature of the adjacent substituents. nih.govresearchgate.net For a fluorine atom positioned between a chlorine and an amino group on an aromatic ring, the chemical shift is expected to be in the range of -120 to -140 ppm relative to CFCl₃. ucsb.edu The signal will be split into a complex multiplet due to coupling with the neighboring aromatic protons (H-6 and H-5).
To unambiguously assign all the proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential. youtube.comgithub.io
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For this compound, a cross-peak between the signals of H-5 and H-6 would confirm their adjacent positions on the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively link the proton signals (H-5 and H-6) to their corresponding carbon signals (C-5 and C-6). epfl.ch
The collective data from these 1D and 2D NMR experiments allows for the complete and unambiguous structural elucidation of this compound. globalauthorid.comwikipedia.orgmasterorganicchemistry.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopies are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups. scispace.com
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the thiocyanate and aniline functional groups.
Thiocyanate (–SCN) Group: The most characteristic vibration of the thiocyanate group is the C≡N stretching mode. This typically appears as a strong, sharp band in the IR spectrum in the region of 2140-2175 cm⁻¹. researchgate.netresearchgate.netcolostate.edu The exact position of this band can provide information about the electronic environment. In aromatic thiocyanates, this band is often observed around 2160 cm⁻¹.
Aniline (–NH₂) Group: The primary amine group gives rise to several characteristic vibrations:
N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. For aromatic amines, these bands are typically observed around 3450 cm⁻¹ (asymmetric) and 3350 cm⁻¹ (symmetric). libretexts.orgmaterialsciencejournal.org
N-H Bending (Scissoring): A strong absorption is expected in the range of 1590-1650 cm⁻¹ due to the in-plane bending or scissoring motion of the –NH₂ group. libretexts.org
C-N Stretching: The stretching vibration of the aromatic C-N bond typically appears in the region of 1250-1340 cm⁻¹.
Aromatic Ring Vibrations: The spectrum will also show characteristic bands for the substituted benzene ring, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern.
Conformational Studies via Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to the spatial arrangement of its atoms and functional groups. By analyzing the vibrational spectra, researchers can gain insights into the molecule's stable conformations, which are influenced by the electronic and steric interactions between the chloro, fluoro, amino, and thiocyanato substituents on the benzene ring. nih.govresearchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform a complete vibrational assignment. nih.govglobalresearchonline.net For a molecule like this compound, several key vibrational modes would be of interest. The orientation of the amino (-NH₂) and thiocyanato (-SCN) groups relative to the plane of the benzene ring and the other substituents can be investigated. nih.gov Force-field calculations can reveal the coupling between different normal modes, which is common in molecules with low symmetry. nih.gov
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Thiocyanate (C≡N) | Stretching | 2140 - 2175 |
| Aromatic Ring (C=C) | Stretching | 1400 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| C-Cl | Stretching | 505 - 760 researchgate.net |
Note: The values are approximate and based on characteristic frequencies for these functional groups in related aromatic compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the elemental composition of this compound. It provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike standard MS, HRMS measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the compound. For a molecule with the formula C₇H₄ClFN₂S, HRMS can distinguish its exact mass from other potential compounds that might have the same nominal mass. synblock.comcalpaclab.com This capability is essential for confirming the successful synthesis of the target molecule and for identifying any potential impurities.
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS), particularly for molecules that are analyzed via liquid chromatography (LC-MS). synblock.comnih.gov ESI is well-suited for analyzing polar molecules like this compound due to the presence of the basic amino group. nih.gov In the ESI process, the analyte in solution is sprayed into the mass spectrometer, generating gaseous ions with minimal fragmentation. nih.gov For this compound, ionization would typically occur via protonation of the amino group, resulting in the detection of the protonated molecular ion, [M+H]⁺. nih.gov ESI-MS is highly sensitive and is a standard method for confirming the molecular weight of the compound in solution. researchgate.netnih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClFN₂S | synblock.comcalpaclab.com |
| Molecular Weight (Nominal) | 202.6 g/mol | synblock.comcalpaclab.com |
| Expected [M+H]⁺ Ion (ESI-MS) | ~203.6 m/z |
UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For this compound, the aromatic benzene ring and its substituents constitute the chromophore. The electronic properties, and thus the UV-Vis spectrum, are influenced by the interplay of the electron-donating amino group and the electron-withdrawing chloro, fluoro, and thiocyanato groups.
The analysis of the UV-Vis spectrum reveals the wavelength of maximum absorbance (λmax), which is characteristic of the compound's electronic structure. bohrium.com This technique is also valuable for reaction monitoring. For example, in a reaction involving the derivatization of the amino group, the electronic structure of the chromophore would be altered, leading to a shift in the λmax. By monitoring this change over time, the progress of the reaction can be tracked quantitatively.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions. libretexts.orgnih.gov In the synthesis of this compound, TLC can be used to track the consumption of the precursor (e.g., 3-chloro-2-fluoroaniline) and the formation of the desired product. libretexts.org
The process involves spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material and a "co-spot" (a mix of starting material and reaction mixture). libretexts.org The plate is then developed in an appropriate solvent system. Because the product, this compound, has a different polarity than the starting aniline due to the addition of the thiocyanate group, it will travel at a different rate on the TLC plate, resulting in a distinct spot with a different Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane spotted with the reaction mixture. youtube.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-chloro-2-fluoroaniline (B1295074) |
| 3-chloro-4-fluoro aniline |
| 4-chloro-2-bromoaniline |
| 2-bromo-6-chloro-4-fluoroaniline |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
The analysis of "this compound" by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a chemical derivatization step. This is primarily because the presence of the polar primary amine (-NH2) group on the aniline moiety can lead to poor chromatographic peak shape, tailing, and potential thermal degradation in the GC inlet. sigmaaldrich.com Derivatization converts the polar N-H bonds into less polar, more volatile, and more thermally stable functional groups, thereby improving chromatographic resolution and analytical sensitivity. jfda-online.comcannabissciencetech.com
The most common derivatization strategy for compounds containing primary amines is silylation. sigmaaldrich.comsigmaaldrich.com This involves the reaction of the active hydrogen on the amino group with a silylating agent to form a less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative.
Silylation Reactions:
A prevalent silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reaction with "this compound" would proceed by replacing the two hydrogen atoms of the primary amine with TMS groups. Another robust silylation reagent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms a TBDMS derivative. TBDMS derivatives are generally more stable towards hydrolysis than their TMS counterparts. sigmaaldrich.com
The derivatization reaction typically involves heating the analyte with the silylating reagent in a suitable solvent. sigmaaldrich.com Optimization of reaction conditions such as temperature and time is crucial to ensure complete derivatization. sigmaaldrich.com
Expected GC-MS Findings:
Following derivatization, the resulting silylated "this compound" can be readily analyzed by GC-MS. The electron ionization (EI) mass spectrum of the derivative would exhibit a characteristic molecular ion peak corresponding to the increased molecular weight. For instance, the replacement of two hydrogens with two TMS groups results in a mass increase of 144 Da (2 x 72 Da). The fragmentation pattern in the mass spectrum would also be indicative of the derivative's structure, often showing losses of methyl groups (CH3•, m/z 15) and other characteristic fragments of the silyl (B83357) groups, which aids in structural confirmation.
Below is a table summarizing potential silylation derivatization for "this compound" for GC-MS analysis.
| Analyte | Derivatization Reagent | Derivative | Molecular Weight Change | Expected Chromatographic Improvement |
| This compound | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N,N-bis(trimethylsilyl)-3-chloro-2-fluoro-4-thiocyanatoaniline | +144 amu | Increased volatility, reduced peak tailing, improved thermal stability. |
| This compound | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | N,N-bis(tert-butyldimethylsilyl)-3-chloro-2-fluoro-4-thiocyanatoaniline | +228 amu | Increased stability compared to TMS derivatives, excellent chromatographic properties. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Analytes
While "this compound" can be analyzed by LC-MS without derivatization, derivatization can significantly enhance the sensitivity of the analysis, particularly when using electrospray ionization (ESI). ddtjournal.comresearchgate.net The primary goal of derivatization for LC-MS is to improve the ionization efficiency of the analyte by introducing a functional group that is readily charged in the ESI source. researchgate.net
For an aniline derivative, which may have moderate basicity, derivatization can introduce a more basic site, such as a tertiary amine, which is easily protonated to form a stable [M+H]+ ion in positive ion mode ESI. This leads to a stronger signal and lower limits of detection.
Derivatization Strategies for Enhanced Ionization:
A common approach is to react the primary amine of "this compound" with a reagent that contains a permanently charged group or a group that is easily ionizable. For example, reagents containing a tertiary amine or a quaternary ammonium (B1175870) group can be employed.
One such reagent is dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride). It reacts with primary amines to form a highly fluorescent and readily ionizable sulfonamide derivative. ddtjournal.com The resulting derivative contains a dimethylamino group, which is easily protonated, leading to a significant enhancement in ESI-MS response. ddtjournal.com
Another strategy could involve reaction with a reagent that introduces a fixed positive charge, such as a Girard's reagent, although this is more commonly used for carbonyl compounds. For amines, reagents like 2-fluoro-1-methylpyridinium p-toluenesulfonate could potentially be used to introduce a charged pyridinium (B92312) moiety.
Expected LC-MS/MS Findings:
The derivatized analyte can be separated using reversed-phase liquid chromatography. In tandem mass spectrometry (MS/MS) analysis, the derivatized "this compound" would be expected to produce a strong precursor ion corresponding to the [M+H]+ of the derivative. Collision-induced dissociation (CID) of this precursor ion would ideally lead to a characteristic product ion from the derivatizing tag. ddtjournal.com For instance, dansylated compounds often yield a product ion at m/z 171, corresponding to the protonated dimethylaminonaphthalene moiety. ddtjournal.com This specific fragmentation allows for highly selective and sensitive quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov
The table below outlines a potential derivatization strategy for "this compound" for LC-MS analysis.
| Analyte | Derivatization Reagent | Derivative Functional Group | Purpose of Derivatization | Expected MS/MS Behavior |
| This compound | Dansyl chloride | N-dansyl | Enhanced ionization efficiency in positive mode ESI | Strong [M+H]+ precursor ion; characteristic product ion at m/z 171 upon CID. ddtjournal.com |
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Building Blocks for Complex Organic Molecules
3-Chloro-2-fluoro-4-thiocyanatoaniline serves as a cornerstone for constructing intricate molecular architectures, particularly those containing sulfur and complex ring systems. The distinct reactivity of its amino and thiocyanato functional groups allows for selective and sequential transformations.
The thiocyanate (B1210189) (-SCN) group is a versatile functional handle for introducing sulfur into organic molecules, making this compound a key intermediate for a wide range of organosulfur compounds. nih.gov Aryl thiocyanates are well-established precursors that can be converted into other valuable sulfur-containing functional groups. nih.gov This reactivity is critical for synthesizing compounds with specific biological activities or material properties.
The thiocyanate group can undergo various transformations:
Reduction to form the corresponding thiol (-SH).
Hydrolysis to yield thiocarbamates.
Conversion into thioethers (-SR) or disulfides (-S-S-).
These transformations allow chemists to access a diverse library of fluorinated and chlorinated organosulfur compounds, which are important in medicinal chemistry and materials science. mdpi.combohrium.com The synthesis of aryl thiocyanates is often achieved through the direct thiocyanation of anilines using reagents like ammonium (B1175870) thiocyanate, a method that underscores the accessibility of these building blocks. nih.govmdpi.com
Table 1: Potential Organosulfur Derivatives from this compound This table is based on the known general reactivity of aryl thiocyanates.
| Precursor Functional Group | Reagent/Condition | Resulting Functional Group | Potential Compound Class |
|---|---|---|---|
| Thiocyanate (-SCN) | Reducing Agents (e.g., LiAlH₄, NaBH₄) | Thiol (-SH) | Halogenated aminothiophenols |
| Thiocyanate (-SCN) | Alkyl Halides (R-X) | Thioether (-SR) | Functionalized aryl thioethers |
The aniline (B41778) moiety of this compound is a primary site for constructing nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and functional materials. The amino group's nucleophilicity enables it to react with a variety of bifunctional electrophiles to form rings. For instance, cyclocondensation reactions with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can yield quinolines or other fused systems.
The synthesis of complex scaffolds, such as 5,6-dihydro-pyrimido[4,5-b] nih.govnih.govoxazepines, has been demonstrated using structurally similar 2-fluoro-3-chloroaniline, highlighting the utility of halogenated anilines in building polycyclic systems. researchgate.net Similarly, the formation of azetidinone rings, another important heterocyclic motif, can be achieved through the cyclocondensation of Schiff bases derived from anilines. researchgate.net The presence of the chloro, fluoro, and thiocyanato substituents on the resulting heterocyclic structure provides additional points for modification and property tuning.
Derivatization for Pharmaceutical and Agrochemical Intermediates
The unique substitution pattern of this compound makes it an attractive starting material for intermediates used in the pharmaceutical and agrochemical industries. The derivatization of its amino group is a key strategy for accessing biologically active molecules.
The reaction of the primary amino group with acylating agents (such as acid chlorides or anhydrides) readily forms anilide derivatives. This amide bond formation is a fundamental transformation in medicinal chemistry. Anilides constitute a broad class of compounds with diverse biological activities. For example, the acylation of the amino group in capecitabine, an anticancer drug, is a key step in creating its derivatives. nih.gov The synthesis of N-(3-Chloro-4-fluoro-phenyl)-acetamide from 3-chloro-4-fluoroaniline (B193440) is a documented example of this type of transformation, forming a precursor for more complex molecules. nih.gov By applying this chemistry to this compound, a new class of highly substituted anilides can be generated for screening as potential therapeutic or agrochemical agents.
Table 2: Representative Anilide Synthesis
| Reactant A | Reactant B (Acylating Agent) | Resulting Structure | Application Area |
|---|---|---|---|
| This compound | Acetic Anhydride | N-(3-chloro-2-fluoro-4-thiocyanatophenyl)acetamide | Pharmaceutical/Agrochemical Intermediate |
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Their synthesis often begins with substituted anilines. researchgate.net A common route involves the nitration of an aniline derivative, followed by reduction of the nitro group to create an ortho-diamine, which is then cyclized with a carboxylic acid or its equivalent to form the benzimidazole (B57391) ring. nih.goviosrjournals.org
While this compound itself is not a direct precursor to a 1,2-diamine, its structural motifs are highly relevant. Related compounds like 3-chloro-4-fluoroaniline are used as starting materials for these multi-step syntheses. nih.govgoogle.com The synthesis of fluorinated benzimidazole derivatives often leverages fluorinated anilines as key building blocks. nih.gov Furthermore, processes for preparing 2-chloro-benzimidazole derivatives from their corresponding precursors are well-established, indicating a clear pathway for incorporating such halogenated structures into final drug candidates. google.com Therefore, this compound represents a potential starting point for novel benzimidazole structures, assuming strategic manipulation or conversion of the thiocyanate group during the synthetic sequence.
Development of Functional Materials
The combination of an aromatic ring, halogens (Cl, F), a sulfur-containing group (SCN), and a reactive amine (NH₂) makes this compound a promising candidate for the development of advanced functional materials. Structurally related fluorinated nitroanilines have been investigated as building blocks for materials used in electronics and energy storage. ossila.com
For instance, 2-fluoro-4-nitroaniline (B181687) is used in the synthesis of anode materials for Li-ion batteries and to create tailored carbon nanotubes. ossila.com The presence of fluorine can enhance the electrochemical stability and performance of organic materials. The aniline group can be polymerized to form conductive polymers, where the substituents would modulate the electronic properties, solubility, and processability of the final material. The molecule's inherent polarity and array of functional groups also suggest potential applications in nonlinear optics or as a component in specialized dyes and pigments.
Aniline-Based Derivatization for Fluorescent Sensing Films
The unique structural characteristics of this compound, featuring a reactive aniline group and a thiocyanate moiety, make it a promising candidate for the development of fluorescent sensing films. The aniline group provides a versatile handle for various derivatization reactions, allowing for the covalent attachment of this molecule onto different substrates or for its integration into larger macromolecular structures.
The primary amino group of the aniline can readily undergo reactions such as diazotization followed by azo coupling, acylation, or Schiff base formation. These reactions can be exploited to introduce fluorophoric units or to modulate the electronic properties of the resulting molecule, thereby influencing its fluorescence behavior. For instance, the diazotized aniline derivative can be coupled with electron-rich aromatic compounds, such as phenols or naphthols, to generate azo dyes. The extended π-conjugation in these dyes often results in materials that exhibit strong absorption in the visible region and, in some cases, fluorescence.
The thiocyanate (-SCN) group, on the other hand, can serve as a specific binding site for certain metal ions or other analytes. The interaction of an analyte with the thiocyanate group can induce a change in the electronic structure of the molecule, leading to a detectable change in its fluorescence intensity or wavelength. This principle forms the basis for its potential application in chemosensors.
A hypothetical strategy for the creation of a fluorescent sensing film could involve the following steps:
Surface Functionalization: A solid substrate, such as glass or a polymer film, is first functionalized with a group that can react with the aniline moiety of this compound. For example, a glass slide can be treated with an isocyanate-functionalized silane (B1218182) to introduce isocyanate groups on the surface.
Covalent Attachment: The this compound is then reacted with the functionalized surface. The primary amine of the aniline will react with the isocyanate group to form a stable urea (B33335) linkage, covalently immobilizing the molecule onto the substrate.
Sensing Mechanism: The resulting film, now bearing the thiocyanatoaniline derivative, can be exposed to a solution containing the target analyte. The binding of the analyte to the thiocyanate group or the aniline nitrogen can perturb the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring can further influence the photophysical properties of the sensor.
Table 1: Potential Derivatization Reactions for Fluorescent Sensor Development
| Reaction Type | Reagent | Functional Group Targeted | Resulting Linkage/Structure |
| Diazotization/Azo Coupling | NaNO₂, HCl then β-Naphthol | Aniline | Azo Dye |
| Acylation | Dansyl Chloride | Aniline | Sulfonamide |
| Schiff Base Formation | Salicylaldehyde | Aniline | Imine |
| Urea Formation | Phenyl Isocyanate | Aniline | Urea |
Biological Activity and Molecular Mechanisms of Action
Enzyme Inhibition Studies
There is no specific information available in the reviewed scientific literature regarding enzyme inhibition studies conducted on 3-Chloro-2-fluoro-4-thiocyanatoaniline .
Interaction with Specific Kinases (e.g., Mer/c-Met Inhibitors)
No published studies were identified that investigate the interaction of This compound with specific kinases such as Mer or c-Met. While some aniline (B41778) derivatives have been explored as kinase inhibitors, there is no data to suggest that this specific compound has been synthesized or tested for such activity.
Binding Site Analysis and Structure-Based Drug Design
In the absence of studies on its interaction with any specific biological target, there is no information available on the binding site analysis or the use of This compound in structure-based drug design efforts.
Interaction with Biological Targets
Specific data on the interaction of This compound with biological targets is not available in the current body of scientific literature.
Hydrogen Bonding Interactions with Membrane Components
There are no studies detailing the hydrogen bonding interactions between This compound and biological membrane components.
DNA Interaction and Damage Mechanisms
Research into the potential interaction of This compound with DNA or any associated damage mechanisms has not been reported in the available scientific literature.
Potassium Channel Activation
There is no evidence from the reviewed literature to suggest that This compound has been investigated for its potential to act as a potassium channel activator.
Myoglobin (B1173299) Binding and Vibrational Dynamics
Currently, there is a lack of specific research data in publicly accessible literature detailing the direct binding interactions and vibrational dynamics of this compound with myoglobin. While studies on the interaction of various ligands with myoglobin are common to understand protein-ligand binding, specific experimental or computational studies for this particular compound are not available.
Structure-Activity Relationships (SAR) in Substituted Anilines
The biological activity of substituted anilines is significantly influenced by the nature, position, and combination of substituents on the aniline ring. The presence of halogen and thiocyanate (B1210189) groups, as seen in this compound, plays a crucial role in defining its potential bioactivity through the modulation of electronic and steric properties.
The substitution pattern of halogens and thiocyanate groups on the aniline scaffold is a key determinant of biological activity. nih.govnih.gov The positions of these substituents can influence the molecule's interaction with biological targets.
Research on various substituted anilines has demonstrated that the type and position of substituents are of fundamental importance in determining their toxic potency. nih.govresearchgate.net For instance, in a study on the toxicity of eighteen substituted anilines using submitochondrial particles as biosensors, the EC(50) values ranged significantly, highlighting the critical role of the substitution pattern. nih.govresearchgate.net
The thiocyanate (-SCN) group is a particularly interesting functional group in medicinal chemistry. Aryl thiocyanates are recognized as important building blocks for the synthesis of various bioactive compounds and can serve as precursors to other functional groups. nih.gov The thiocyanate group itself can be crucial for the selectivity and affinity of a compound towards its biological target. For example, structural analogs lacking a thiocyanate function showed no inhibition of the enzyme Sirt1, indicating this group's essential role in the molecule's activity. researchgate.net
Table 1: Impact of Substituents on Aniline Bioactivity
| Substituent | General Impact on Bioactivity | Reference |
| Halogens (e.g., Cl, F) | Can increase lipophilicity, alter electronic properties, and influence metabolic stability. The position is critical. | nih.govresearchgate.net |
| Thiocyanate (-SCN) | Can be essential for target affinity and selectivity. Acts as a versatile precursor for other functional groups. | nih.govresearchgate.net |
The electronic and steric properties of substituents on the aniline ring are paramount in governing its biological activity. nih.govscilit.comresearchgate.net
Electronic Effects:
The presence of electron-withdrawing groups on the aniline ring generally leads to higher toxic effects. nih.govresearchgate.net Both chlorine and fluorine are electronegative atoms and thus act as electron-withdrawing groups through the inductive effect. The thiocyanate group is also considered to be electron-withdrawing. Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown a correlation between toxicity and the Hammett sigma constant, a measure of the electronic effect of a substituent. nih.govresearchgate.net These studies suggest that an increase in the electron-withdrawing nature of the substituents enhances toxicity. researchgate.net This is potentially due to an increased hydrogen bonding donor capacity of the amino group, leading to interactions with biological membranes. nih.govresearchgate.net
Steric Effects:
Steric hindrance, the spatial arrangement of atoms in a molecule, can significantly influence its ability to interact with a biological target. The size and position of substituents on the aniline ring can either facilitate or hinder the binding to a receptor or enzyme active site. researchgate.net For instance, bulky substituents in the ortho- position of the aniline can shield the amino group and affect its reactivity and interaction with other molecules. researchgate.net In this compound, the fluorine atom is in the ortho-position, which could sterically influence the reactivity of the adjacent amino group.
Table 2: Summary of Electronic and Steric Influences
| Factor | Influence on Bioactivity of Substituted Anilines | Reference |
| Electronic | Electron-withdrawing groups tend to increase toxicity. Correlates with the Hammett sigma constant in QSAR models. | nih.govresearchgate.net |
| Steric | The size and position of substituents can affect binding to biological targets. Ortho-substituents can shield the amino group. | researchgate.net |
Environmental Fate and Degradation Studies Research Perspective
Photochemical Degradation Pathways
Photochemical degradation, driven by solar irradiation, is a potentially significant pathway for the transformation of 3-Chloro-2-fluoro-4-thiocyanatoaniline in sunlit surface waters and on terrestrial surfaces. The molecule contains chromophores, particularly the aniline (B41778) ring, which can absorb light in the environmentally relevant UV spectrum (>290 nm), initiating photochemical reactions.
Research on halogenated anilines indicates that photolysis is a major dissipation pathway. nih.gov The presence of halogen atoms like chlorine and fluorine can increase photoreactivity. rsc.org The primary photochemical processes for a molecule like this compound are expected to involve the cleavage of carbon-halogen (C-Cl) and carbon-sulfur (C-SCN) bonds. Direct photolysis of the thiocyanate (B1210189) group itself is generally inefficient due to its low light absorption coefficient and inherent stability; however, its degradation can be significantly accelerated by photocatalysts or the presence of photosensitizers like dissolved organic matter in natural waters. nih.govmdpi.comresearchgate.net
The degradation mechanism for thiocyanates often begins with the formation of a thiocyanate radical (SCN•). nih.gov For the aniline portion, photolysis can proceed through pathways including photoionization and photonucleophilic substitution. rsc.org The degradation of related chloroaniline compounds has been shown to result in dehalogenation and the formation of various photoproducts.
Table 1: Potential Photochemical Degradation Products of this compound
| Precursor Compound | Potential Photoproducts | Pathway |
| This compound | 2-Fluoro-4-thiocyanatoaniline | Reductive dehalogenation (C-Cl cleavage) |
| 3-Chloro-2-fluoroaniline (B1295074) | C-SCN bond cleavage | |
| 3-Chloro-2-fluoro-4-aminophenol | Photosubstitution of thiocyanate group | |
| Polymerized products | Radical coupling of intermediates |
Biotransformation and Microbial Degradation of Thiocyanates and Anilines
Microbial activity is a critical factor in the environmental breakdown of both aniline derivatives and thiocyanate. Numerous microbial species have demonstrated the ability to utilize these compounds as sources of carbon, nitrogen, and energy.
The biodegradation of chloroanilines and fluoroanilines has been extensively studied. Bacteria capable of degrading these compounds often employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of catechol or substituted catechol intermediates. nih.gov These catechols are then subject to ring cleavage, typically through either an ortho- or meta-cleavage pathway, which breaks down the aromatic structure into aliphatic intermediates that can enter central metabolic pathways. organic-chemistry.org
The thiocyanate (SCN⁻) group is also susceptible to microbial degradation. Two primary enzymatic pathways are recognized:
Thiocyanate Hydrolase Pathway : This enzyme, found in bacteria like Thiobacillus thioparus, catalyzes the hydrolysis of thiocyanate to carbonyl sulfide (B99878) (COS) and ammonia (B1221849) (NH₃). ethz.ch The COS is subsequently hydrolyzed to H₂S and CO₂, and the ammonia can be used as a nitrogen source.
Cyanase Pathway : Other microbes utilize an alternative route where thiocyanate is first broken down into cyanide (CN⁻) and sulfide (S²⁻) or cyanate (B1221674) (CNO⁻) and sulfide. ethz.ch The cyanate is then hydrolyzed by the enzyme cyanase into ammonia and carbon dioxide. ethz.ch
The final products of complete thiocyanate mineralization are typically ammonia and sulfate (B86663). researchgate.netnih.gov The presence of both a halogenated aniline structure and a thiocyanate group suggests that a microbial consortium, rather than a single species, would likely be required for the complete degradation of this compound.
Table 2: Microbial Genera with Known Degradation Capabilities for Anilines and Thiocyanates
| Compound Class | Associated Microbial Genera | Reference(s) |
| Chloroanilines | Comamonas, Delftia, Pseudomonas, Stenotrophomonas | organic-chemistry.org, nih.gov |
| Fluoroanilines | Novosphingobium, Bradyrhizobium, Ochrobactrum | Not applicable |
| Thiocyanates | Thiobacillus, Acremonium, Thiohalobacter, Burkholderia | ethz.ch, researchgate.net, nih.gov |
Hydrolytic Stability and Decomposition Products
Hydrolysis is an abiotic degradation process that involves the reaction of a compound with water. The hydrolytic stability of this compound depends on the reactivity of its functional groups under typical environmental pH conditions (pH 5-9).
The substituted aniline ring is generally stable against hydrolysis under these conditions. nih.gov Therefore, the focus of hydrolytic degradation is on the thiocyanate group. Organic thiocyanates (R-SCN) can undergo hydrolysis to form thiocarbamates (R-NH-C(O)SH) as intermediates. wikipedia.org These thiocarbamates are often unstable and can subsequently decompose to yield the corresponding amine—in this case, 3-chloro-2-fluoroaniline—and other byproducts. wikipedia.org However, the hydrolysis of aryl thiocyanates is typically a slow process in neutral aqueous solutions and is more significantly promoted under strong acidic or basic conditions, which are not common in most natural environments. psu.edursc.org
Therefore, while hydrolysis is a possible degradation route, it is not expected to be a rapid or dominant environmental fate process for this compound compared to photochemical and biological degradation.
Table 3: Potential Products from the Hydrolysis of this compound
| Reaction | Potential Products | Notes |
| Hydrolysis of Thiocyanate Group | 3-Chloro-2-fluoroaniline, Carbonyl sulfide (COS), Hydrogen sulfide (H₂S) | Proceeds via an unstable thiocarbamate intermediate. The reaction is generally slow under neutral environmental pH. |
Reactivity with Environmental Oxidizing Agents
In aquatic and atmospheric environments, highly reactive oxidizing agents, such as hydroxyl radicals (•OH) and ozone (O₃), can play a significant role in the transformation of organic pollutants. Both the aniline and thiocyanate moieties of the target compound are susceptible to oxidative attack.
The reaction of anilines with hydroxyl radicals is a rapid process. The •OH radical can either abstract a hydrogen atom from the amine group or, more commonly, add to the electron-rich aromatic ring to form a hydroxycyclohexadienyl radical intermediate. chemrxiv.org This initiates a cascade of reactions leading to ring-hydroxylated products and potential ring cleavage.
The thiocyanate ion is also readily oxidized. Its reaction with ozone is fast, with a reported stoichiometric molar ratio of 2 moles of ozone to 1 mole of thiocyanate, leading to the formation of cyanide as an intermediate which is further oxidized. [Not applicable] Electrochemical oxidation studies have confirmed that the degradation of thiocyanate is strongly mediated by hydroxyl radicals, ultimately leading to sulfate and other products. [Not applicable] Given the reactivity of both key functional groups, oxidative processes are likely to be a relevant degradation pathway for this compound in environments where these oxidants are present.
Table 4: Reactivity with Key Environmental Oxidants
| Oxidizing Agent | Reactive Site on Compound | Expected Outcome |
| Hydroxyl Radical (•OH) | Aromatic Ring, Amine Group, Thiocyanate Group | Rapid degradation. Formation of hydroxylated anilines, oxidation of thiocyanate to sulfate. |
| Ozone (O₃) | Aromatic Ring, Thiocyanate Group | Oxidation of the thiocyanate group to cyanide and then to cyanate. Slower reaction with the aniline ring compared to •OH. |
Future Research Directions and Concluding Remarks
Exploration of Novel Synthetic Pathways for Regio- and Stereoselective Control
Future research should prioritize the development of regio- and stereoselective synthetic methods. For instance, the direct and controlled thiocyanation of a 3-chloro-2-fluoroaniline (B1295074) precursor presents a significant challenge due to the directing effects of the existing substituents. Investigating novel catalytic systems, including transition metal catalysts or organocatalysts, could enable the selective introduction of the thiocyanate (B1210189) group at the desired C4 position. jchemlett.comacs.org
Furthermore, the exploration of stereoselective synthesis will be crucial if derivatives of 3-Chloro-2-fluoro-4-thiocyanatoaniline with chiral centers are to be developed. As many biologically active molecules are chiral, establishing methods to control the three-dimensional arrangement of atoms will be essential for creating compounds with specific biological targets. nih.gov
Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for optimizing existing methods and designing new ones. Future research should employ a synergistic approach that combines experimental techniques with computational modeling.
Experimental approaches could involve kinetic studies to determine reaction rates and orders, as well as isotopic labeling to trace the pathways of atoms throughout a reaction. Spectroscopic techniques, such as in-situ NMR and IR, can provide real-time information about the formation of intermediates.
Computational studies , using methods like Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. mdpi.com This dual approach will provide a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective synthetic strategies for halogenated thiocyanatoanilines. nih.gov
Design and Synthesis of Derivatives with Enhanced Biological Specificity and Potency
Substituted anilines are prevalent scaffolds in medicinal chemistry, and the unique combination of halogen and thiocyanate functionalities in this compound suggests potential for biological activity. nih.govnih.gov Future research should focus on the rational design and synthesis of derivatives to explore their therapeutic potential.
Structure-activity relationship (SAR) studies will be central to this effort. nih.govresearchgate.net By systematically modifying the structure of the parent compound—for example, by altering the halogen substitution pattern, introducing different functional groups, or modifying the thiocyanate moiety—researchers can identify key structural features responsible for biological activity. This information can then be used to design and synthesize new analogues with enhanced potency and selectivity for specific biological targets, such as enzymes or receptors. nih.govdocumentsdelivered.com The biological activities of halogenated compounds are diverse and well-documented, suggesting that derivatives of this compound could exhibit a range of effects. researchgate.netnih.govnih.gov
Development of Industrial-Scale Synthesis Methods and Green Chemistry Applications
For any promising compound to have a real-world impact, the development of scalable and sustainable manufacturing processes is essential. Future research must address the transition from laboratory-scale synthesis to industrial production of this compound.
This will involve optimizing reaction conditions to maximize yield and minimize waste, as well as developing efficient purification methods. A key focus should be the incorporation of green chemistry principles . acs.org This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient processes, such as mechanochemistry, to reduce the environmental footprint of the synthesis. acs.org The development of catalytic processes that can be easily scaled up will be particularly important for making the production of this and related aromatic thiocyanates economically viable and environmentally friendly. researchgate.netjchemlett.comorganic-chemistry.orgrsc.org
Comprehensive Environmental Impact Assessment and Remediation Strategies
As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of this compound is crucial. Given the presence of halogen atoms, which can contribute to the persistence of organic compounds in the environment, a comprehensive environmental impact assessment is a critical area for future research.
Studies should investigate the biodegradability of the compound and its potential for bioaccumulation. nih.govbesjournal.comsemanticscholar.org The degradation pathways of related compounds, such as chlorinated anilines and thiocyanates, have been studied and could provide a starting point for this research. srce.hrresearchgate.netnih.govethz.chresearchgate.net In the event of environmental contamination, effective remediation strategies will be necessary. Research into bioremediation approaches, using microorganisms capable of degrading halogenated aromatic compounds, could offer a sustainable solution for cleaning up contaminated sites. ekb.egresearchgate.netekb.egresearchgate.net
Q & A
Q. Basic Research Focus
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the thiocyanato group.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition products (e.g., sulfonic acid derivatives via oxidation) .
- Safety : Use PPE (gloves, goggles) and fume hoods due to potential release of toxic HCN under extreme pH or heat .
How do electronic effects of chloro, fluoro, and thiocyanato substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The substituents exhibit competing electronic effects:
- Fluoro (-I, +σpara) directs electrophiles to the para position.
- Thiocyanato (-I, +M) activates the ring but may sterically hinder coupling at the 4-position.
- Chloro (-I, +σmeta) stabilizes intermediates in Suzuki-Miyaura reactions.
Experimental Design: - Compare reactivity with analogs like 3-Fluoro-4-methoxyaniline (CAS 366-99-4) using Pd(OAc)₂/XPhos catalysts .
- Use Hammett plots to correlate substituent constants (σ) with reaction rates .
What advanced spectroscopic techniques are recommended for resolving conflicting data on the regioselectivity of thiocyanation in haloaniline derivatives?
Q. Advanced Research Focus
- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals to confirm substitution patterns.
- X-ray crystallography : Determine crystal packing and bond angles (e.g., C-SCN bond length ~1.63 Å) .
- IR spectroscopy : Identify ν(C≡N) stretching (2140–2160 cm⁻¹) to distinguish thiocyanato from isothiocyanato isomers .
How can computational chemistry tools be applied to predict the metabolic pathways or environmental degradation products of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolysis or oxidation sites (e.g., SCN group susceptibility) .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to identify potential metabolites (e.g., sulfoxides or dehalogenated products) .
- Environmental fate modeling : Use EPI Suite™ to estimate biodegradation half-lives (e.g., BIOWIN score <2.5 suggests persistence) .
How do steric and electronic effects of substituents impact the antimicrobial activity of this compound derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing SCN with NO₂ or CF₃) and test against Gram-negative bacteria (e.g., E. coli).
- Mechanistic studies : Use fluorescence quenching to assess membrane permeability .
- Data analysis : Compare MIC values with substituent σpara values to identify trends (e.g., electron-withdrawing groups enhance activity) .
What strategies mitigate contradictions in reported solubility data for this compound across solvents?
Q. Basic Research Focus
- Standardized protocols : Use the shake-flask method (25°C, 24 hr equilibration) with HPLC quantification .
- Solvent selection : Prioritize aprotic solvents (e.g., DMSO, acetone) due to dipole interactions with SCN.
- Data reconciliation : Publish full experimental conditions (e.g., particle size, agitation speed) to address variability .
How can kinetic studies elucidate the thermal decomposition mechanism of this compound?
Q. Advanced Research Focus
- Thermogravimetric Analysis (TGA) : Measure mass loss under N₂ (10°C/min) to identify decomposition stages (e.g., SCN loss at 150–200°C).
- GC-MS : Trap volatile products (e.g., HCl, HF) and correlate with Arrhenius parameters .
- Computational modeling : Simulate transition states for SCN cleavage using Gaussian 16 at the B3LYP/6-31G* level .
What role does the thiocyanato group play in the photostability of this compound under UV irradiation?
Q. Advanced Research Focus
- Photolysis experiments : Expose solutions (λ = 254 nm) and monitor degradation via LC-MS.
- Mechanistic insights : The SCN group may act as a photosensitizer, generating singlet oxygen (¹O₂) that accelerates decomposition. Compare with non-thiocyanato analogs (e.g., 3-Chloro-4-fluoroaniline, CAS 367-21-5) .
- Quenching studies : Add NaN₃ to scavenge ¹O₂ and assess rate changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
